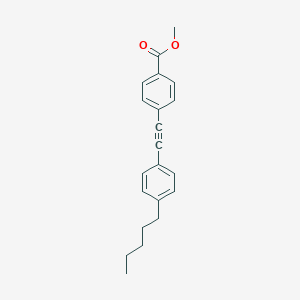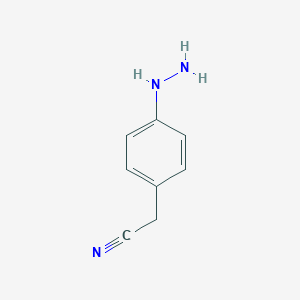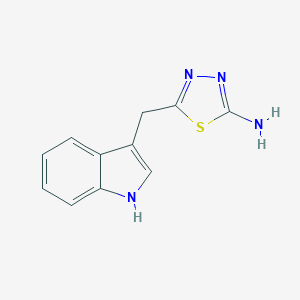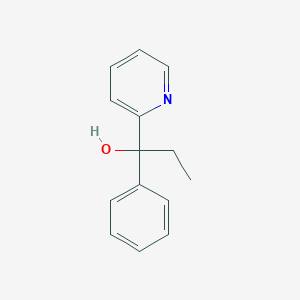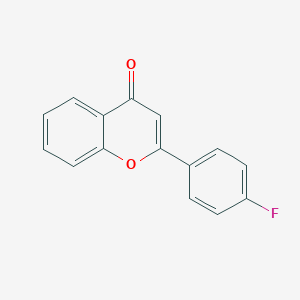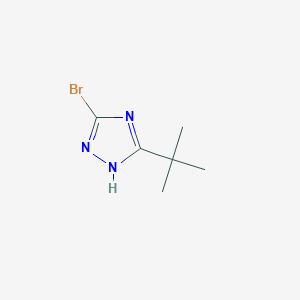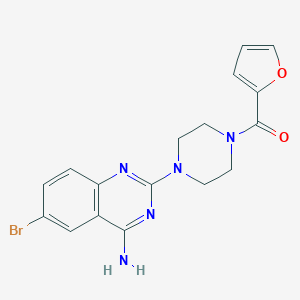
(4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE is a complex organic compound that features a quinazoline core, a piperazine ring, and a furan moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE typically involves multi-step organic reactionsThe final step involves coupling the furan moiety to the piperazine-quinazoline intermediate under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the bromo group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides in the presence of a base like sodium hydride (NaH) are typical.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Quinazoline derivatives with reduced bromine.
Substitution: Piperazine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes and signaling pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of advanced polymers and coatings .
作用机制
The mechanism of action of (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE involves its interaction with specific molecular targets, such as kinases and enzymes. The quinazoline core is known to inhibit kinase activity, which can disrupt signaling pathways involved in cell growth and proliferation. The piperazine ring enhances the compound’s binding affinity to its targets, while the furan moiety contributes to its overall stability and bioavailability .
相似化合物的比较
Similar Compounds
[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
[4-(4-Amino-6-chloroquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone: Contains a chlorine atom instead of bromine, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of the bromine atom in (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE makes it unique compared to its analogs. Bromine can participate in halogen bonding, which can enhance the compound’s interaction with its molecular targets. This feature can lead to improved efficacy in its applications, particularly in medicinal chemistry .
属性
CAS 编号 |
111218-69-0 |
|---|---|
分子式 |
C17H16BrN5O2 |
分子量 |
402.2 g/mol |
IUPAC 名称 |
[4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H16BrN5O2/c18-11-3-4-13-12(10-11)15(19)21-17(20-13)23-7-5-22(6-8-23)16(24)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H2,19,20,21) |
InChI 键 |
MPAIBNCLPBBQKT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4 |
规范 SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


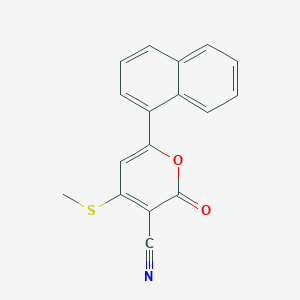

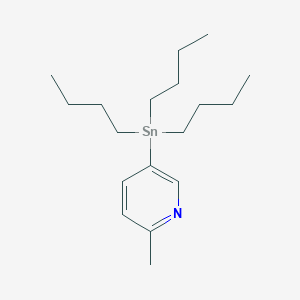
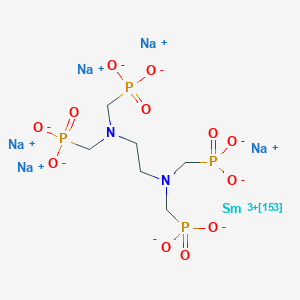
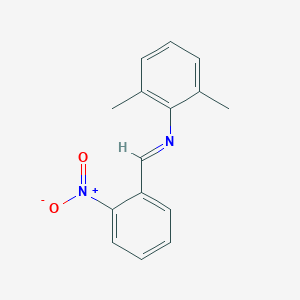
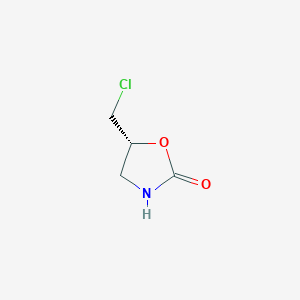
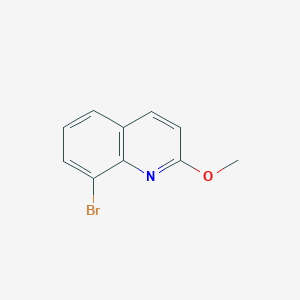
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)
